Methyl 3-phenylcinnamate
CAS No.:
Cat. No.: VC18647881
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O2 |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | methyl (E)-3-(3-phenylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C16H14O2/c1-18-16(17)11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
| Standard InChI Key | KCVJXVYRQXJNDD-ZHACJKMWSA-N |
| Isomeric SMILES | COC(=O)/C=C/C1=CC(=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C=CC1=CC(=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Methyl 3-phenylcinnamate (IUPAC name: methyl (E)-3-phenylcinnamate) consists of a cinnamic acid scaffold esterified with a methyl group, featuring an additional phenyl substituent at the third carbon of the propenoate chain. The compound’s structure is defined by two aromatic rings connected via a conjugated double bond system, enabling extensive π-orbital delocalization. Key structural parameters include:
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Bond lengths: The C=O bond in the ester group measures approximately 1.21 Å, while the C-O bond of the methoxy group spans 1.34 Å, consistent with ester derivatives .
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Dihedral angles: The phenyl ring at the 3-position adopts a near-planar orientation relative to the cinnamate backbone, with a dihedral angle of 8.7° .
Theoretical calculations using density functional theory (DFT) at the B3LYP/6-311G(2d,p) level reveal a dipole moment of 3.82 Debye, indicating moderate polarity influenced by the ester and aromatic groups .
Synthetic Methodologies
Esterification of 3-Phenylcinnamic Acid
The most direct synthesis involves acid-catalyzed esterification of 3-phenylcinnamic acid with methanol. A representative protocol from analogous cinnamate esters is outlined below:
Reaction Conditions:
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Reactants: 3-Phenylcinnamic acid (1.0 eq), methanol (10 eq), sulfuric acid (0.1 eq).
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Temperature: Reflux at 65°C for 48 hours.
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Yield: 85–90% after purification via silica gel chromatography .
Mechanism: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, yielding the ester (Figure 1).
Alternative Routes
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Steglich Esterification: Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature achieves 92% yield within 12 hours .
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Enzymatic Catalysis: Lipase-mediated transesterification under solvent-free conditions offers an eco-friendly alternative, albeit with reduced efficiency (65% yield) .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
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C=O stretch: 1715 (strong, ester carbonyl).
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C-O-C asymmetric stretch: 1260–1240.
Theoretical IR spectra generated via DFT/B3LYP show <5 cm⁻¹ deviation from experimental values, validating computational models .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
DFT-calculated chemical shifts align closely with experimental data (R² = 0.9899 for ¹³C NMR), confirming structural accuracy .
Physicochemical Properties
The compound’s low aqueous solubility and high logP underscore its lipophilicity, making it suitable for non-polar matrices.
Computational Insights
Frontier Molecular Orbital Analysis
DFT calculations reveal a HOMO-LUMO energy gap of 4.3 eV, suggesting moderate electronic stability. The HOMO is localized on the 3-phenyl group, while the LUMO resides on the ester moiety, indicating charge transfer upon excitation .
UV-Vis Spectroscopy
TD-DFT predictions at the B3LYP/6-311G(2d,p) level identify two primary absorption bands:
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λ₁: 330 nm (π→π* transition, ε = 12,500 L·mol⁻¹·cm⁻¹).
Experimental UV spectra of analogous cinnamates corroborate these transitions .
Applications and Derivatives
Methyl 3-phenylcinnamate serves as a precursor in:
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